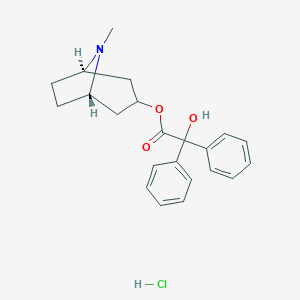

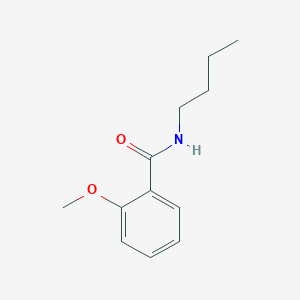

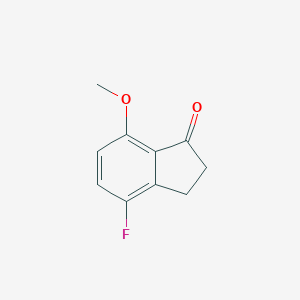

![molecular formula C12H16N2O4S B172942 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 165948-21-0](/img/structure/B172942.png)

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Vue d'ensemble

Description

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 165947-48-8 . It has a molecular weight of 283.35 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-1lambda3-thieno[3,2-c]pyridine-2-carboxylate . The InChI code is 1S/C13H18NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6,19H,4-5,7H2,1-3H3,(H,15,16)/p-1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.35 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Peptide Chemistry and Foldamers

The Boc-thiazolopyridine scaffold serves as a precursor for conformationally constrained β-amino acids. These β-amino acids have the potential to form oligomers with well-defined secondary structures. The introduction and transformation of substituents at the C1 carbon of Boc-thiazolopyridine allow for the design of foldamers—molecules that adopt specific conformations due to steric constraints. These foldamers can mimic natural peptides and may find applications in drug design, biomaterials, and molecular recognition .

Photoswitchable Compounds

Boc-thiazolopyridine derivatives have been investigated for their photoswitching properties. By exposing these compounds to UV light and visible light, reversible changes in their structure and properties occur. Such photoswitchable behavior is valuable in fields like optoelectronics, molecular sensors, and responsive materials .

Materials Science

The unique heterocyclic structure of Boc-thiazolopyridine makes it interesting for materials science. Researchers explore its incorporation into polymers, nanoparticles, and thin films. Potential applications include organic semiconductors, light-emitting materials, and surface modification .

Organic Synthesis and Medicinal Chemistry

Boc-thiazolopyridine derivatives can serve as building blocks in organic synthesis. Their reactivity allows for the creation of diverse chemical libraries. Medicinal chemists may use these compounds to design novel drug candidates, especially in the context of peptide-based therapeutics or enzyme inhibitors .

Catalysis and Ligand Design

Functionalized Boc-thiazolopyridine derivatives can act as ligands for transition metal catalysts. Their chelating properties enable the development of efficient catalytic systems. Researchers explore their use in asymmetric synthesis, cross-coupling reactions, and other transformations .

Biological Probes and Imaging Agents

Boc-thiazolopyridine-based molecules can be modified with fluorescent tags or radioisotopes. These probes selectively bind to specific biological targets, aiding in cellular imaging, drug delivery, and understanding biological processes. Their stability and tunable properties make them valuable tools in molecular biology and biochemistry .

Propriétés

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)19-9(13-7)10(15)16/h4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPCRFYYYVEWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462416 | |

| Record name | 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |

CAS RN |

165948-21-0 | |

| Record name | 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

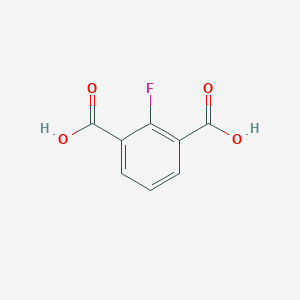

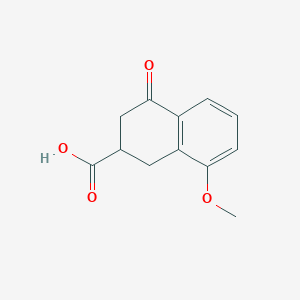

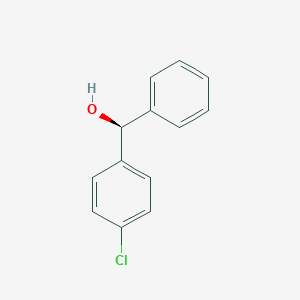

![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)

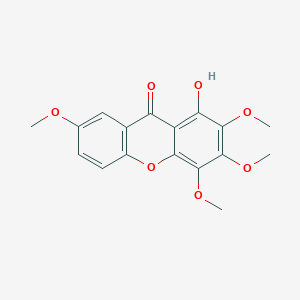

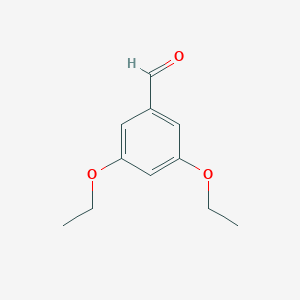

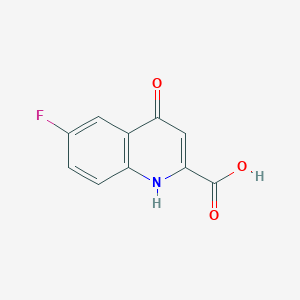

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

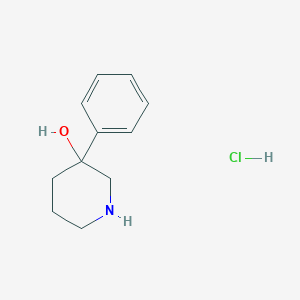

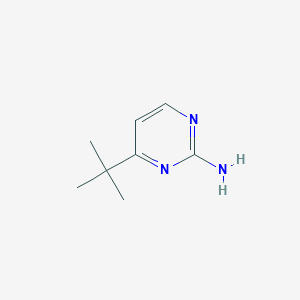

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)